molecular formula C6H8O3 B13838562 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol

Cat. No.: B13838562
M. Wt: 128.13 g/mol
InChI Key: JSDBJDJMJRHUFV-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C6H8O3. It is characterized by the presence of a dioxolane ring and a propynyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of an acid catalyst to form the dioxolane ring . Another method includes the oxidation of propargyl alcohol using hydrogen peroxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehydes, acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and propynyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthesis and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxolan-2-yl)prop-2-yn-1-ol is unique due to the combination of the dioxolane ring and propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C6H8O3/c7-3-1-2-6-8-4-5-9-6/h6-7H,3-5H2

InChI Key

JSDBJDJMJRHUFV-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C#CCO

Origin of Product

United States

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